N-methyl-N,2,2-triphenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

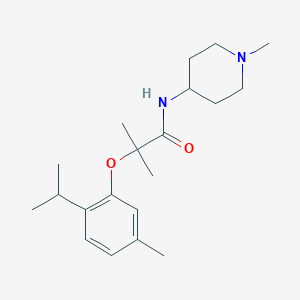

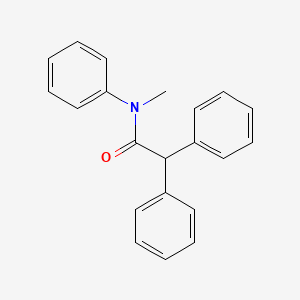

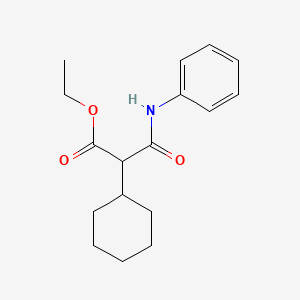

N-methyl-N,2,2-triphenylacetamide, also known as MTPA, is a chemical compound that has been widely used in scientific research for decades. It is a white crystalline powder with a molecular formula of C21H21NO and a molecular weight of 307.39 g/mol. MTPA is a chiral auxiliary compound that is often used in organic synthesis to create enantiomerically pure compounds.

Mécanisme D'action

N-methyl-N,2,2-triphenylacetamide acts as a chiral auxiliary by controlling the stereochemistry of reactions. It forms a diastereomeric complex with the substrate, which can then be easily separated into enantiomers. The N-methyl-N,2,2-triphenylacetamide group can be removed from the product using mild conditions, leaving behind the enantiomerically pure compound.

Biochemical and Physiological Effects:

N-methyl-N,2,2-triphenylacetamide does not have any known biochemical or physiological effects on humans or animals. It is a relatively non-toxic compound with low levels of acute toxicity.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-methyl-N,2,2-triphenylacetamide in organic synthesis is its ability to create enantiomerically pure compounds. This is important in the pharmaceutical industry where the efficacy and safety of drugs are often dependent on their stereochemistry. N-methyl-N,2,2-triphenylacetamide is also a relatively inexpensive and easy to use chiral auxiliary.

One limitation of using N-methyl-N,2,2-triphenylacetamide is that it can only be used to create compounds with a specific stereochemistry. This means that it may not be suitable for all organic synthesis reactions. Additionally, N-methyl-N,2,2-triphenylacetamide can be difficult to remove from the product, which can lead to contamination and reduced purity.

Orientations Futures

There are several future directions for research on N-methyl-N,2,2-triphenylacetamide. One area of interest is the development of new chiral auxiliaries that can be used in a wider range of organic synthesis reactions. Another area of research is the application of N-methyl-N,2,2-triphenylacetamide in the synthesis of new chiral drugs. Finally, there is a need for further studies on the environmental impact of N-methyl-N,2,2-triphenylacetamide and its potential toxicity to aquatic organisms.

Méthodes De Synthèse

N-methyl-N,2,2-triphenylacetamide can be synthesized from the reaction of N-methylacetamide with triphenylacetyl chloride in the presence of a base such as sodium hydroxide. The reaction produces N-methyl-N,2,2-triphenylacetamide as a white crystalline solid with a high yield. The purity of the compound can be improved by recrystallization.

Applications De Recherche Scientifique

N-methyl-N,2,2-triphenylacetamide has been widely used in organic synthesis as a chiral auxiliary to create enantiomerically pure compounds. It can be used to synthesize a variety of organic compounds including amino acids, peptides, and alkaloids. N-methyl-N,2,2-triphenylacetamide is also used in the pharmaceutical industry to create chiral drugs.

Propriétés

IUPAC Name |

N-methyl-N,2,2-triphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO/c1-22(19-15-9-4-10-16-19)21(23)20(17-11-5-2-6-12-17)18-13-7-3-8-14-18/h2-16,20H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLLGHOMSSSLSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 6134268 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methoxyphenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5124936.png)

![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5124938.png)

![butyl 4-[({[1-(acetylamino)-2,2,2-trichloroethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5124945.png)

![ethyl 2-({[5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B5124947.png)

![2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5124955.png)

![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5124967.png)

![8-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5124975.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(3-methyl-2-furoyl)-3-piperidinol](/img/structure/B5125001.png)

![7-(difluoromethyl)-3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5125011.png)